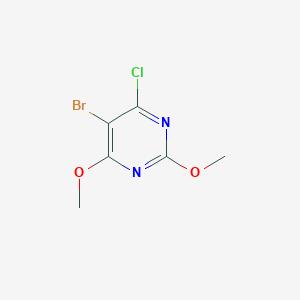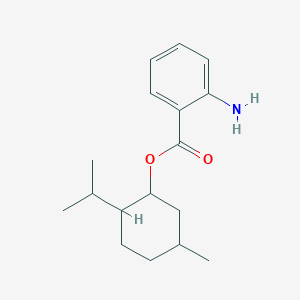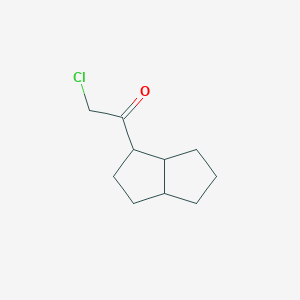
2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one, also known as OHPCE, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Wirkmechanismus
The precise mechanism of action of 2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. For example, 2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemische Und Physiologische Effekte
2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antitumor, and antiviral properties. In addition, it has been found to have anxiolytic and sedative effects in animal models. However, further research is needed to fully elucidate the effects of 2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one on the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one is its ease of synthesis, which makes it a readily available starting material for organic synthesis. In addition, its relatively simple structure makes it a useful scaffold for the development of novel compounds. However, 2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one has some limitations in lab experiments, such as its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for research on 2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one. One area of interest is its potential as a scaffold for the development of novel drugs, particularly for the treatment of cancer and inflammatory diseases. In addition, further research is needed to fully elucidate the mechanism of action of 2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one and its effects on the body. Finally, there is potential for the development of new synthetic methods for 2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one and its derivatives, which could lead to the discovery of new compounds with interesting biological activities.
Conclusion:
In conclusion, 2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. Its ease of synthesis and relatively simple structure make it a useful scaffold for the development of novel compounds. Further research is needed to fully elucidate the effects of 2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one on the body and its potential as a therapeutic agent.
Synthesemethoden
2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one can be synthesized by the reaction of octahydropentalene with chloroacetyl chloride in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of 2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one as a white crystalline solid with a melting point of approximately 65-67°C.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one has been extensively studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of novel drugs. It has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In addition, 2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one has been used as a building block for the synthesis of various organic compounds, such as chiral ligands and natural product derivatives.
Eigenschaften
CAS-Nummer |
156801-32-0 |
|---|---|
Produktname |
2-Chloro-1-(octahydropentalen-1-yl)ethan-1-one |
Molekularformel |
C10H15ClO |
Molekulargewicht |
186.68 g/mol |
IUPAC-Name |
1-(1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl)-2-chloroethanone |
InChI |
InChI=1S/C10H15ClO/c11-6-10(12)9-5-4-7-2-1-3-8(7)9/h7-9H,1-6H2 |
InChI-Schlüssel |
SYMYXYBOYFYDCH-UHFFFAOYSA-N |
SMILES |
C1CC2CCC(C2C1)C(=O)CCl |
Kanonische SMILES |
C1CC2CCC(C2C1)C(=O)CCl |
Synonyme |
Ethanone, 2-chloro-1-(octahydro-1-pentalenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-amino-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-4,5-dimethoxybenzamide](/img/structure/B129278.png)
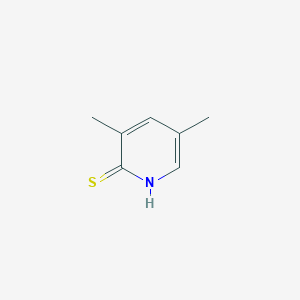

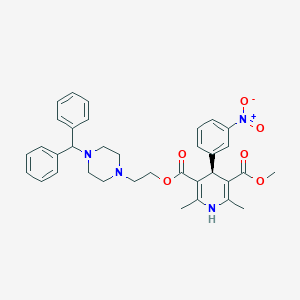

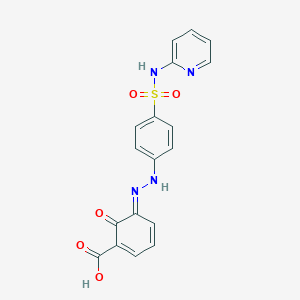
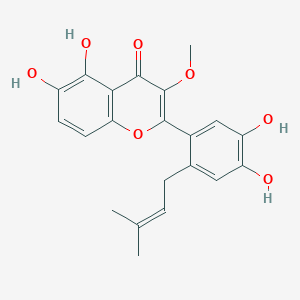
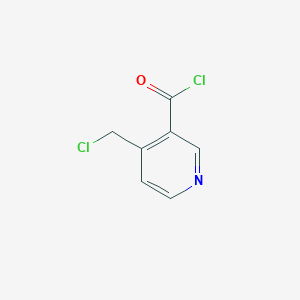
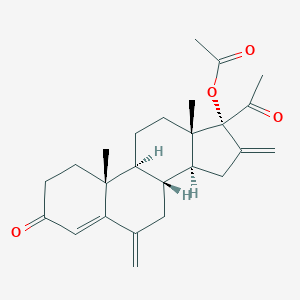
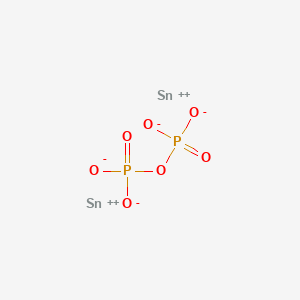
![2,2-diphenyl-2-[(3R)-pyrrolidin-3-yl]acetamide](/img/structure/B129302.png)
